Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
CAS No.: 103606-72-0
Cat. No.: VC20741956
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103606-72-0 |
---|---|
Molecular Formula | C11H10O3 |
Molecular Weight | 190.19 g/mol |
IUPAC Name | methyl 2-(3-hydroxyprop-1-ynyl)benzoate |
Standard InChI | InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3 |
Standard InChI Key | YSEORDDJWGLYRL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1C#CCO |
Canonical SMILES | COC(=O)C1=CC=CC=C1C#CCO |
Chemical Identity and Structural Characteristics
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is an aromatic compound characterized by a methyl benzoate core with a 3-hydroxyprop-1-yn-1-yl substituent at the ortho position of the benzene ring. The molecular structure features three key functional groups: a methyl ester group, an alkyne (triple bond) linkage, and a terminal hydroxyl group. This combination of functional groups creates a versatile chemical scaffold with unique reactivity patterns.
Structural Representation
The compound comprises a benzene ring with a methyl carboxylate group (-COOCH₃) and a hydroxypropynyl group (-C≡C-CH₂OH) attached to adjacent carbon atoms. The triple bond in the hydroxypropynyl group creates a linear geometry that positions the hydroxyl group away from the aromatic ring, potentially enabling it to participate in hydrogen bonding interactions without significant steric hindrance from the aromatic system .
Chemical Composition and Molecular Identity
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is precisely defined by several chemical identifiers that establish its unique chemical identity within chemical databases and literature. These identifiers ensure proper recognition and distinction from structurally similar compounds.
Property | Value |
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Molecular Formula | C₁₁H₁₀O₃ |
Molecular Weight | 190.19 g/mol |
CAS Registry Number | 103606-72-0 |
PubChem CID | 4321316 |
IUPAC Name | methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate |
InChIKey | YSEORDDJWGLYRL-UHFFFAOYSA-N |
The compound was initially registered in chemical databases in 2005, with the most recent update recorded in March 2025, indicating ongoing interest in this chemical entity .
Chemical Reactivity and Functional Group Analysis
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate contains three reactive functional groups that significantly influence its chemical behavior and potential applications.
Ester Functionality
The methyl ester group can undergo typical ester reactions including:
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Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid
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Transesterification with different alcohols to modify the ester moiety
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Reduction to form the corresponding alcohol derivative
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Amidation reactions to form amide derivatives
Alkyne Functionality
The internal alkyne linkage provides several reaction possibilities:
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Catalytic hydrogenation to produce the corresponding alkene or alkane derivatives
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Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions
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Sonogashira coupling for carbon-carbon bond formation
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Hydration reactions to form carbonyl compounds
Hydroxyl Group Reactivity
The primary alcohol function offers additional reactive possibilities:
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Oxidation to the corresponding aldehyde or carboxylic acid
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Esterification to form various ester derivatives
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Etherification for the introduction of different alkyl or aryl groups
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Conversion to leaving groups (e.g., tosylates or mesylates) for subsequent substitution reactions
Structural Isomers and Related Compounds
Positional Isomers
Several structural isomers of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate share the same molecular formula (C₁₁H₁₀O₃) but differ in the arrangement of atoms:
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Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate (CAS: 61266-36-2) - A para-substituted isomer where the hydroxypropynyl group is at position 4 of the benzene ring .
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Methyl 3-(prop-2-yn-1-yloxy)benzoate (CAS: 160893-68-5) - A structural isomer with an ether linkage rather than a direct carbon-carbon bond between the aromatic ring and the propynyl group .
These isomers illustrate the structural diversity possible within the same molecular formula, with each variant likely exhibiting distinct chemical and physical properties due to the different spatial arrangements of functional groups.
Comparative Properties
Compound | CAS Number | PubChem CID | Key Structural Feature |
---|---|---|---|
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | 103606-72-0 | 4321316 | Ortho-substituted benzoate with terminal alkynol |
Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate | 61266-36-2 | 4448596 | Para-substituted benzoate with terminal alkynol |
Methyl 3-(prop-2-yn-1-yloxy)benzoate | 160893-68-5 | 57437182 | Meta-substituted benzoate with propargyl ether linkage |
The positional isomers likely exhibit different reactivity patterns and physical properties due to variations in steric and electronic effects. For example, the ortho-isomer may show intramolecular hydrogen bonding possibilities that are absent in the para-isomer.
Applications and Research Significance
Related Research Context
The presence of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate in research literature suggests its relevance in synthetic methodology development. The related literature indicates applications in trifluoromethylation reactions and other transition-metal catalyzed transformations . Similar hydroxypropynyl-substituted aromatic compounds have been investigated in the context of:
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Development of novel synthetic methodologies
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Preparation of pharmaceutically relevant scaffolds
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Design of materials with specific electronic or optical properties
Identification and Analytical Considerations
Spectroscopic Identification
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate can be identified using various spectroscopic methods:
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Mass spectrometry would show a molecular ion peak at m/z 190, corresponding to its molecular weight
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NMR spectroscopy would reveal the characteristic signals of the aromatic, methyl ester, methylene, and hydroxyl protons
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Infrared spectroscopy would show distinctive bands for the C≡C, C=O, and O-H stretching vibrations
Chromatographic Analysis
Chromatographic techniques suitable for analyzing this compound include:
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High-performance liquid chromatography (HPLC) with UV detection
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Gas chromatography, possibly after derivatization of the hydroxyl group
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Thin-layer chromatography with appropriate visualization reagents
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